Lipophilicity Comparison: 2,3-Difluoro vs. Non-Fluorinated and Mono-Fluorinated Analogs
4-Ethyl-2,3-difluorophenol exhibits a significantly higher calculated logP value (3.06) compared to its non-fluorinated parent, 4-ethylphenol (logP = 2.47), and its mono-fluorinated analog, 4-ethyl-3-fluorophenol (logP = 2.92) [1]. This represents a +24% increase in lipophilicity over 4-ethylphenol. The ortho,meta-difluoro substitution pattern is more effective at increasing logP than a single meta-fluorine. The 2,3-difluorophenol core (logP = 2.07) is less lipophilic than the ethyl-substituted derivative, demonstrating the additive effect of the alkyl chain .
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 3.06 (4-Ethyl-2,3-difluorophenol) |
| Comparator Or Baseline | logP = 2.47 (4-Ethylphenol) ; logP = 2.92 (4-Ethyl-3-fluorophenol) ; logP = 2.07 (2,3-Difluorophenol) |
| Quantified Difference | +0.59 vs. 4-Ethylphenol (+24%) ; +0.14 vs. 4-Ethyl-3-fluorophenol (+5%) ; +0.99 vs. 2,3-Difluorophenol (+48%) |
| Conditions | ACD/Labs Percepta Platform calculated values, standard conditions. |
Why This Matters
Higher logP translates to increased membrane permeability and distribution into hydrophobic compartments, making 4-ethyl-2,3-difluorophenol a preferable starting material for designing CNS-penetrant drugs or agrochemicals where enhanced bioavailability is required.
- [1] Chemsrc. Phenol,4-ethyl-2,3-difluoro-. LogP Data. Accessed 2024. View Source
